N-(4-morpholinyl)octanamide
Description
N-(4-Morpholinyl)octanamide is an amide derivative featuring a morpholine moiety (a six-membered ring containing one nitrogen and one oxygen atom) linked to an octanamide chain. Morpholine derivatives are known for their polar nature due to the oxygen and nitrogen atoms in the ring, which enhance aqueous solubility compared to purely aromatic substituents . The octanamide chain contributes to lipophilicity, balancing solubility and membrane permeability—a critical factor in pharmacological applications.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33g/mol |
IUPAC Name |
N-morpholin-4-yloctanamide |
InChI |
InChI=1S/C12H24N2O2/c1-2-3-4-5-6-7-12(15)13-14-8-10-16-11-9-14/h2-11H2,1H3,(H,13,15) |
InChI Key |
PHRYBOLYWHZTEB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NN1CCOCC1 |
Canonical SMILES |
CCCCCCCC(=O)NN1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Octanamide Derivatives
Notes:
- N-(4-nitrophenyl)octanamide (Oc-pNA) : The electron-withdrawing nitro group reduces solubility but stabilizes the amide bond, making it a stable substrate for enzyme assays .
- N-(6-methoxypyridin-3-yl)octanamide (Oc-MAP) : The methoxypyridinyl group enhances solubility compared to nitro derivatives, with moderate lipophilicity suitable for cellular uptake .
- N-(4-amino-2-methylphenyl)octanamide: The electron-donating amino group increases solubility and reduces LogD, favoring polar environments .
- This compound : Predicted high solubility due to the morpholine ring’s polarity, though the absence of aromaticity may reduce stacking interactions in enzyme binding .
Table 2: Enzyme Affinity and Selectivity
Insights :
- Substituents significantly influence enzyme interactions. For FAAH, Oc-MAP exhibits an eight-fold higher specificity constant than Oc-pNA , attributed to the methoxypyridinyl group’s optimal steric and electronic profile .
- The morpholine group in This compound may disrupt hydrophobic interactions critical for FAAH binding, though its oxygen atom could form hydrogen bonds with active-site residues .
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